molecular formula C13H12BrNOS B6045232 3-bromo-N-[2-(2-thienyl)ethyl]benzamide

3-bromo-N-[2-(2-thienyl)ethyl]benzamide

Cat. No. B6045232
M. Wt: 310.21 g/mol
InChI Key: BMRSFXIFYNSWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[2-(2-thienyl)ethyl]benzamide, commonly known as BTEB, is a chemical compound that has been widely used in scientific research due to its unique properties. BTEB belongs to the class of benzamide compounds and has a molecular weight of 327.26 g/mol.

Mechanism of Action

BTEB has been found to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). BTEB has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact mechanism of action of BTEB is still under investigation.
Biochemical and Physiological Effects:
BTEB has been found to exhibit anti-inflammatory and anti-allergic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). BTEB has also been found to inhibit the release of histamine from mast cells, which is responsible for allergic reactions. In addition, BTEB has been found to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

BTEB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BTEB has also been found to exhibit low toxicity in vitro and in vivo. However, BTEB has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. BTEB also has a short half-life, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research on BTEB. One possible direction is to investigate the mechanism of action of BTEB in more detail. Another direction is to study the potential therapeutic applications of BTEB for the treatment of various diseases. Furthermore, the development of novel analogs of BTEB with improved properties could be another future direction. Overall, BTEB has great potential for scientific research and therapeutic applications, and further research in this area is warranted.

Synthesis Methods

The synthesis of BTEB involves the reaction of 3-bromoaniline with 2-thiopheneacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with benzoyl chloride to yield BTEB. The purity of BTEB can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BTEB has been used in various scientific research studies due to its unique properties. It has been found to exhibit anti-inflammatory, anti-allergic, and anti-cancer properties. BTEB has been used as a tool to study the mechanism of action of various proteins and enzymes involved in inflammation and cancer. It has also been used as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

3-bromo-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSFXIFYNSWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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